molecular formula C19H22BNO5 B8129945 4,4,5,5-Tetramethyl-2-[2-(3-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane

4,4,5,5-Tetramethyl-2-[2-(3-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane

Cat. No.: B8129945
M. Wt: 355.2 g/mol
InChI Key: ZOXPGPZSPXMOGY-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(3-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane: is an organoboron compound that features a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[2-(3-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a nitrobenzyl alcohol derivative under specific conditions. The reaction is often catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or amino derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives or other substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryl compounds.

Biology

In biological research, derivatives of this compound can be used as probes or intermediates in the synthesis of biologically active molecules. The nitro group can be reduced to an amine, which can then be further functionalized to create a variety of bioactive compounds.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The ability to modify the phenyl ring and the nitro group allows for the design of molecules with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(3-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring can form a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. This process is crucial in the formation of carbon-carbon bonds in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Allylboronic acid pinacol ester

Uniqueness

Compared to similar compounds, 4,4,5,5-Tetramethyl-2-[2-(3-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane is unique due to the presence of the nitrobenzyloxy group. This functional group provides additional reactivity and allows for further functionalization, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-[(3-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BNO5/c1-18(2)19(3,4)26-20(25-18)16-10-5-6-11-17(16)24-13-14-8-7-9-15(12-14)21(22)23/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXPGPZSPXMOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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